molecular formula C10H10N2O4S B1618756 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) CAS No. 76407-98-2

1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester)

Cat. No.: B1618756
CAS No.: 76407-98-2
M. Wt: 254.26 g/mol
InChI Key: LXFWRJDNDPUIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a phenyl group at the 1-position, a methyl group at the 3-position, and a hydrogen sulfate ester group at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Mechanism of Action

Target of Action

Norantipyrine sulfate, also known as 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) or (5-methyl-2-phenylpyrazol-3-yl) hydrogen sulfate, is a major metabolite of antipyrine . Antipyrine is known to act primarily in the central nervous system (CNS), increasing the pain threshold by inhibiting both isoforms of cyclooxygenase, COX-1, COX-2, and COX-3 enzymes involved in prostaglandin (PG) synthesis . Therefore, it can be inferred that norantipyrine sulfate may also target these enzymes.

Mode of Action

Given its relationship to antipyrine, it is likely that norantipyrine sulfate also acts by inhibiting cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

Norantipyrine sulfate is a product of the metabolic pathways of antipyrine. Antipyrine is metabolized in the liver through various oxidative and conjugative pathways. The formation of norantipyrine sulfate is part of these metabolic processes . In the rat, sulfate formation is the predominant conjugation pathway .

Pharmacokinetics

Studies have shown that norantipyrine sulfate is a formation rate-limited metabolite of antipyrine . This means that the rate of formation of norantipyrine sulfate from antipyrine is slower than the rate at which it is eliminated from the body .

Result of Action

Given its relationship to antipyrine, it is likely that norantipyrine sulfate also contributes to the analgesic and antipyretic effects of antipyrine .

Action Environment

The action of norantipyrine sulfate can be influenced by various environmental factors. For instance, the metabolic conversion of antipyrine to norantipyrine sulfate can be affected by the presence of certain substances. Studies have shown that pretreatment with 3-methylcholanthrene in rats substantially enhanced the excretion of norantipyrine sulfate .

Biochemical Analysis

Biochemical Properties

Norantipyrine sulfate plays a role in biochemical reactions, particularly in the metabolism of antipyrine . It interacts with enzymes involved in drug metabolism, such as cytochrome P450 enzymes . The nature of these interactions involves the conversion of antipyrine to norantipyrine sulfate through enzymatic reactions .

Cellular Effects

The effects of Norantipyrine sulfate on cells and cellular processes are not fully understood due to limited research. As a metabolite of antipyrine, it may influence cell function indirectly through its parent compound. Antipyrine is known to interact with various cell signaling pathways and influence gene expression .

Molecular Mechanism

The molecular mechanism of Norantipyrine sulfate involves its formation from antipyrine through enzymatic reactions . It is proposed that the compound exerts its effects at the molecular level through interactions with enzymes involved in drug metabolism .

Temporal Effects in Laboratory Settings

It is known that the compound is a stable metabolite of antipyrine .

Dosage Effects in Animal Models

It is known that the compound is a major metabolite of antipyrine, which has been studied extensively in animal models .

Metabolic Pathways

Norantipyrine sulfate is involved in the metabolic pathways of antipyrine . It is formed through the action of enzymes involved in drug metabolism, such as cytochrome P450 enzymes .

Transport and Distribution

As a metabolite of antipyrine, it is likely to be distributed in tissues where antipyrine is metabolized .

Subcellular Localization

As a metabolite of antipyrine, it is likely to be found in cellular compartments where antipyrine is metabolized .

Preparation Methods

The synthesis of 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with sulfuric acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .

Chemical Reactions Analysis

1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction may produce pyrazole-5-ol derivatives .

Properties

IUPAC Name

(5-methyl-2-phenylpyrazol-3-yl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-8-7-10(16-17(13,14)15)12(11-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFWRJDNDPUIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)OS(=O)(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227238
Record name 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76407-98-2
Record name Edaravone sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076407982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDARAVONE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ9RYP03KR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester)
Reactant of Route 2
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester)
Reactant of Route 3
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester)
Reactant of Route 4
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester)
Reactant of Route 5
Reactant of Route 5
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester)
Reactant of Route 6
Reactant of Route 6
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.